2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-10-7(8(11)12)5-4-15(13,14)3-2-6(5)9-10/h2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUVWIDHDKYTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step reactionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the potential of pyrazole derivatives in enhancing the efficacy of doxorubicin in breast cancer treatment, suggesting that structural modifications could lead to improved therapeutic agents .
Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Pyrazole-based compounds have been shown to possess antibacterial and antifungal properties. For example, a series of pyrazole derivatives demonstrated moderate to excellent activity against several phytopathogenic fungi . The presence of the thiopyrano moiety may enhance these effects by facilitating interactions with microbial targets.
Anti-inflammatory Effects
Research into related pyrazole compounds has indicated their potential as anti-inflammatory agents. Pyrazoles are known to inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases . The specific mechanisms through which this compound exerts anti-inflammatory effects warrant further investigation.
Synthesis and Derivatives
The synthesis of this compound can involve various methodologies that leverage its functional groups for creating derivatives with enhanced biological activities. The ability to modify the carboxylic acid group or the carbonyl functionalities can lead to derivatives that exhibit improved pharmacological profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Note: Discrepancies exist in molecular weight data for the target compound; commercial sources list 168.20 g/mol , but theoretical calculations align with 230.07 g/mol.
Key Differentiating Features :
Sulfone Group (5,5-dioxo): Enhances polarity and acidity compared to thioether analogs (e.g., 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid) . May improve metabolic stability in drug design due to reduced susceptibility to oxidation.
Reduces solubility compared to unsubstituted derivatives.
Pyrano vs. Thiopyrano Systems: Thiopyrano derivatives (with sulfur) exhibit distinct electronic properties compared to oxygen-based pyrano analogs . Sulfur’s larger atomic size and lower electronegativity influence ring conformation and intermolecular interactions.
Thiopyrano analogs with sulfone groups are understudied but may offer unique pharmacokinetic profiles.
Biological Activity
2-Methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a complex structure that includes a thiopyrano ring fused to a pyrazole moiety. Its molecular formula is with a molecular weight of 230.24 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
The compound features multiple functional groups, including carboxylic acid and carbonyl groups, which contribute to its reactivity and potential biological activity. The unique arrangement of atoms within the molecule allows for various interactions with biological systems, making it a subject of interest for further research .
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazoles are known for their antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial and fungal strains .
- Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated significant anti-inflammatory activity, making them candidates for treating conditions such as arthritis .
- Anticancer Potential : The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .
Case Studies and Research Findings
- Synthesis and Biological Testing : Research has synthesized various pyrazole derivatives to evaluate their biological activities. For instance, compounds derived from similar structures have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6 .
- Mechanistic Studies : Investigations into the mechanisms of action have highlighted the role of these compounds in modulating key signaling pathways involved in inflammation and cancer progression .
- Comparative Analysis : A comparative study involving different pyrazole derivatives indicated that those with similar functional groups exhibited enhanced biological activity compared to their simpler counterparts .
Data Table of Biological Activities
| Activity Type | Compound Name | Biological Activity Description |
|---|---|---|
| Antimicrobial | Various Pyrazole Derivatives | Inhibition of bacterial strains such as E. coli and Bacillus spp. |
| Anti-inflammatory | 2-Methyl-5,5-dioxo-6,7-dihydro-pyrazole derivatives | Significant reduction in TNF-α and IL-6 levels |
| Anticancer | Pyrazole Derivatives | Induction of apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid?
- Methodological Answer : Multi-component reactions (MCRs) are commonly employed for fused heterocycles. A general procedure involves heating a mixture of hydrazine hydrate, ethyl acetoacetate, and aromatic aldehydes in ethanol-water (1:1) at 80°C with NaHSO₄ as a catalyst. Post-reaction cooling precipitates the product, which is filtered and washed . For thiopyrano-pyrazole hybrids, esterification or alkylation reactions may introduce substituents at the 3-carboxylic acid position .
- Key Considerations : Optimize reaction time and catalyst loading using TLC (silica gel-G with petroleum ether/ethyl acetate eluent) to monitor progress .
Q. How can NMR and HPLC be utilized to characterize this compound and assess purity?
- Methodological Answer :
- ¹H NMR : Use DMSO-d₆ as a solvent to resolve acidic protons (e.g., carboxylic acid at δ ~12.4 ppm and pyrazole NH at δ ~13.9 ppm). Coupling constants (e.g., J = 8.4 Hz for aromatic protons) confirm substitution patterns .
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for purity analysis. Retention times and peak integration (e.g., 97.34% purity achieved in related compounds) validate synthetic success .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer : Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to strong oxidizing agents, which may decompose the thiopyrano ring, releasing SO₂ or CO₂ . Monitor thermal stability via TGA/DSC, as fused pyrazole systems often degrade above 200°C .
Advanced Research Questions
Q. How can crystallographic software (SHELX, ORTEP-3) resolve structural ambiguities in this compound?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination with high-resolution X-ray data. For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond angles and dihedral distortions in the thiopyrano-pyrazole fused system. Anomalies in the 5,5-dioxo group’s geometry (e.g., S=O bond lengths) may indicate data quality issues .
- Data Table :
| Parameter | Expected Range (Å/°) | Notes |
|---|---|---|
| S=O bond length | 1.43–1.47 | Deviations suggest overfitting |
| Pyrazole N-N angle | 105–110° | Strain from fused thiopyrano |
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : If NMR suggests a planar pyrazole ring but crystallography reveals puckering (common in fused systems), re-examine solvent effects. For example, DMSO may stabilize planar conformers via H-bonding, while solid-state packing forces induce distortion . Cross-validate with DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to model conformational energy differences.
Q. What bioactivity assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer : Design assays targeting carbonic anhydrase isoforms (e.g., hCA II/IX) due to structural similarity to thiopyrano-thiazole inhibitors .
- Protocol :
Prepare enzyme solution (10 nM in Tris-HCl pH 7.4).
Incubate with compound (0.1–100 µM) and 4-nitrophenyl acetate substrate.
Monitor hydrolysis at 400 nm; calculate IC₅₀ via nonlinear regression .
- Data Interpretation : Compare inhibition kinetics (e.g., Kᵢ values) to known sulfonamide inhibitors. Lower Kᵢ may correlate with the 3-carboxylic acid’s metal-binding capacity .
Methodological Notes
- Synthesis Optimization : Prioritize microwave-assisted synthesis to reduce reaction time and improve yield .
- Crystallography : For poor diffraction, try co-crystallization with small-molecule additives (e.g., glycerol) .
- Bioactivity : Pair in vitro assays with molecular docking (AutoDock Vina) to map interactions with enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
